4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide 4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 941934-42-5
VCID: VC6155457
InChI: InChI=1S/C18H17ClN2O3/c1-24-16-9-8-14(11-15(16)21-10-2-3-17(21)22)20-18(23)12-4-6-13(19)7-5-12/h4-9,11H,2-3,10H2,1H3,(H,20,23)
SMILES: COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCCC3=O
Molecular Formula: C18H17ClN2O3
Molecular Weight: 344.8

4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

CAS No.: 941934-42-5

Cat. No.: VC6155457

Molecular Formula: C18H17ClN2O3

Molecular Weight: 344.8

* For research use only. Not for human or veterinary use.

4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide - 941934-42-5

Specification

CAS No. 941934-42-5
Molecular Formula C18H17ClN2O3
Molecular Weight 344.8
IUPAC Name 4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Standard InChI InChI=1S/C18H17ClN2O3/c1-24-16-9-8-14(11-15(16)21-10-2-3-17(21)22)20-18(23)12-4-6-13(19)7-5-12/h4-9,11H,2-3,10H2,1H3,(H,20,23)
Standard InChI Key RTFYZRTUSYKERB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCCC3=O

Introduction

Structural Characteristics and Molecular Geometry

The molecular structure of 4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide features three distinct functional groups:

  • A chloro group at the para position of the benzamide ring, enhancing electrophilic reactivity.

  • A methoxy group at the 4-position of the aniline ring, influencing electronic and steric properties.

  • A 2-oxopyrrolidin-1-yl group at the 3-position, contributing to conformational flexibility and hydrogen-bonding capabilities .

Crystallographic studies of analogous compounds, such as 4-chloro-N-(2-methoxyphenyl)benzamide, reveal that the methoxy-phenyl-amide segment adopts a near-planar configuration, with dihedral angles of 5.10° between the benzene ring and amide group . This planarity is stabilized by intramolecular N–H···O hydrogen bonds, forming an S(5) ring motif. The two aromatic rings in the title compound are inclined at 26.74°, optimizing intermolecular interactions such as Cl···O (3.1874 Å) and C–H···π bonds .

Synthesis and Purification Strategies

Synthetic Routes

The synthesis of 4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves multistep organic reactions:

Step 1: Formation of the Aniline Intermediate
4-Methoxy-3-(2-oxopyrrolidin-1-yl)aniline is prepared via nucleophilic substitution between 3-amino-4-methoxyphenol and 2-pyrrolidone under basic conditions.

Step 2: Benzamide Coupling
The aniline intermediate reacts with 4-chlorobenzoyl chloride in chloroform under reflux, catalyzed by triethylamine (Et₃N) :

4-ClC6H4COCl+C11H14N2O2CHCl3,Et3N4-ClC6H4CONHC6H3(OCH3)(C4H6NO)+HCl\text{4-ClC}_6\text{H}_4\text{COCl} + \text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_2 \xrightarrow{\text{CHCl}_3, \text{Et}_3\text{N}} \text{4-ClC}_6\text{H}_4\text{CONHC}_6\text{H}_3(\text{OCH}_3)(\text{C}_4\text{H}_6\text{NO}) + \text{HCl}

Yield optimization requires precise control of temperature (70–80°C) and reaction time (6–8 hours) .

Purification Techniques

  • Recrystallization: Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent removes unreacted starting materials.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight348.83 g/mol
Melting Point162–164°C (decomposition observed)
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
LogP (Partition Coefficient)3.2 ± 0.2 (predicted)

The compound’s lipophilicity (LogP = 3.2) suggests moderate membrane permeability, while its solubility profile aligns with benzamide derivatives. Stability studies indicate degradation under UV light (>8 hours exposure), necessitating storage in amber vials.

Biological Activity and Mechanism of Action

Enzymatic Targets

4-Chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide exhibits inhibitory activity against cyclooxygenase-2 (COX-2) (IC₅₀ = 1.8 μM) and tyrosine kinase receptors (IC₅₀ = 3.4 μM). The pyrrolidinone moiety facilitates hydrogen bonding with catalytic residues (e.g., Arg120 in COX-2), while the chloro group enhances hydrophobic interactions.

Comparative Analysis with Analogous Compounds

CompoundMolecular WeightKey Functional GroupsBiological Activity
4-Chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide348.83Cl, OCH₃, pyrrolidinoneCOX-2 inhibition, anticancer
3-Bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide389.25Br, OCH₃, pyrrolidinoneKinase inhibition
5-Bromo-2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide423.69Br, Cl, OCH₃, pyrrolidinonePPARγ activation

The chloro substituent in the title compound enhances selectivity for COX-2 over brominated analogs, which favor kinase targets.

Applications in Drug Development

Lead Optimization

  • SAR Studies: Methoxy group removal reduces potency by 70%, highlighting its role in target binding.

  • Prodrug Design: Esterification of the amide group improves oral bioavailability (F = 65% vs. 22% for parent compound).

Patent Landscape

The compound’s structural framework is patented in WO2007118963A2 for treating metabolic syndrome and diabetes via PPARγ activation . This aligns with its insulin-sensitizing effects observed in preclinical models .

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